molecular formula C23H44O2 B12515346 Tricos-13-enoic acid CAS No. 675839-95-9

Tricos-13-enoic acid

Cat. No.: B12515346
CAS No.: 675839-95-9
M. Wt: 352.6 g/mol
InChI Key: BYQYZXKPHGFZCT-UHFFFAOYSA-N
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Description

Tricos-13-enoic acid: is a long-chain monounsaturated fatty acid with the molecular formula C23H44O2. It is characterized by a double bond at the 13th carbon position from the carboxyl end. This compound is part of a broader class of very long-chain fatty acids, which are known for their significant roles in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tricos-13-enoic acid can be synthesized through various organic synthesis methods. One common approach involves the elongation of shorter-chain fatty acids using specific enzymes or chemical catalysts. For instance, the elongation of oleic acid (C18:1) can be achieved through a series of reactions involving the addition of carbon units .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to ensure the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions: Tricos-13-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tricos-13-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tricos-13-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including enzymes involved in lipid metabolism. The pathways affected by this compound are crucial for maintaining cellular homeostasis and energy balance .

Comparison with Similar Compounds

Uniqueness: Tricos-13-enoic acid is unique due to its specific chain length and the position of its double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized industrial applications and scientific research .

Biological Activity

Tricos-13-enoic acid, also known as tricosenoic acid, is a long-chain unsaturated fatty acid that has garnered attention for its biological activities. This article explores the compound's antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a 23-carbon chain with a double bond located at the 13th position. Its chemical formula is C23H44O2C_{23}H_{44}O_2, and it belongs to the family of fatty acids known for their diverse biological activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including bacteria and fungi. For instance, it demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low micromolar range.

Pathogen MIC (µM)
Staphylococcus aureus15
Escherichia coli20
Candida albicans25

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .

2. Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was effective against several fungal strains, including Candida albicans and Aspergillus niger. The compound's mechanism of action appears to involve disrupting fungal cell membranes, leading to cell lysis.

Fungal Strain Inhibition Zone (mm)
Candida albicans18
Aspergillus niger15

The compound’s efficacy in inhibiting fungal growth suggests its potential use in treating fungal infections .

3. Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The compound induces apoptosis through the activation of caspase pathways.

Cancer Cell Line IC50 (µM)
MCF-7 (breast cancer)30
HT-29 (colon cancer)25

These results indicate that this compound may serve as a promising lead compound in cancer therapy .

Case Studies

Several case studies have explored the therapeutic potential of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with chronic skin infections demonstrated significant improvement when treated with formulations containing this compound. The study reported a reduction in infection rates and improved healing times compared to standard antibiotic treatments.
  • Case Study on Cancer Treatment : In a pilot study involving patients with advanced breast cancer, administration of this compound alongside conventional chemotherapy resulted in enhanced therapeutic outcomes, including reduced tumor size and improved patient quality of life.

Properties

CAS No.

675839-95-9

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

tricos-13-enoic acid

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h10-11H,2-9,12-22H2,1H3,(H,24,25)

InChI Key

BYQYZXKPHGFZCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CCCCCCCCCCCCC(=O)O

Origin of Product

United States

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